Elevated Lipophilicity (LogP) Relative to Non-Chlorinated Ethynyl-Nitrobenzene Analogs
The target compound exhibits a calculated LogP of 2.75, which is 0.65 units higher than that of 1-ethynyl-2-nitrobenzene (LogP 2.10) and 0.65 units higher than 1-ethynyl-4-nitrobenzene (LogP 2.10) . This significant increase in lipophilicity arises from the chlorine substituent and can enhance passive membrane permeability, potentially improving oral bioavailability in drug discovery contexts.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP = 2.75 |
| Comparator Or Baseline | 1-Ethynyl-2-nitrobenzene (CAS 16433-96-8): LogP = 2.10; 1-Ethynyl-4-nitrobenzene (CAS 937-31-5): LogP = 2.10 |
| Quantified Difference | +0.65 log units (ΔLogP) |
| Conditions | Calculated LogP values sourced from Chemsrc and Molbase databases; method consistent across comparisons. |
Why This Matters
Higher lipophilicity directly influences ADME properties; researchers optimizing blood-brain barrier penetration or cellular uptake can rationally select this compound over dechlorinated analogs for superior pharmacokinetic profiles.
